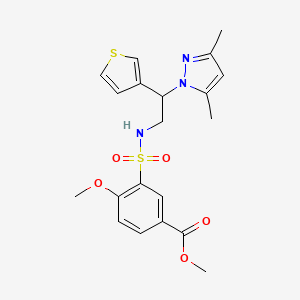![molecular formula C15H8Cl2N4 B2731759 3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-82-0](/img/structure/B2731759.png)
3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound that combines two fundamental moieties: triazole and quinazoline. This class of compounds has shown potential as therapeutic agents with various pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, and cytotoxic activities . The structure of this compound consists of a triazoloquinazoline ring system with a dichlorophenyl substituent.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and other transformations. For example, the reaction of the hydrazinyl derivative with carbon disulfide can lead to the formation of a triazoloquinazoline derivative .
Aplicaciones Científicas De Investigación
Photophysical Properties
Amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties have been designed and synthesized. These compounds exhibit a broad range of emission wavelengths and display fluorescent quantum yields of up to 94% in toluene solutions, indicating their potential for applications in materials science and sensor technology (Kopotilova et al., 2023).
Anticancer Activity
The cytotoxicity and antiproliferative effects of [1,2,4]triazolo[4,3-c] quinazolines on tumor cell lines, including HeLa and B16 melanoma cells, have been studied. Compounds in this class have shown significant in vitro cytotoxic/antiproliferative effects, indicating their potential as anticancer agents (Jantová et al., 2006).
Synthesis and Applications in Heterocyclic Chemistry
Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[5,1-b]quinazolines react with chlorides of chloroacetic and other chlorocarboxylic acids to give amides through acylation. This process indicates their potential as synthons for preparing polycondensed heterocycles, useful in various chemical synthesis applications (Chernyshev et al., 2014).
Antimicrobial Activity
Novel quinazolinones fused with [1,2,4]-triazole and other rings have demonstrated significant antimicrobial activity against a range of bacteria and fungi. This research suggests potential applications in developing new antimicrobial agents (Pandey et al., 2009).
Antihistaminic Activity
[1,2,4]Triazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized and evaluated for their H1-antihistaminic activity. One compound from this series showed potency comparable to the reference drug chlorpheniramine maleate with negligible sedative property, indicating its potential as a new class of antihistamines (Gobinath et al., 2015).
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline may involve binding to specific targets, such as histone acetyltransferase PCAF. The bioisosteric modification of the triazolophthalazine ring system suggests that PCAF binding could be a potential mechanism for its activity .
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-11-6-5-9(7-12(11)17)14-19-20-15-10-3-1-2-4-13(10)18-8-21(14)15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBVBMGFLAKKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

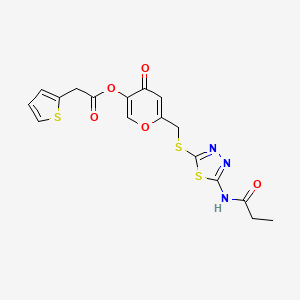
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2731679.png)
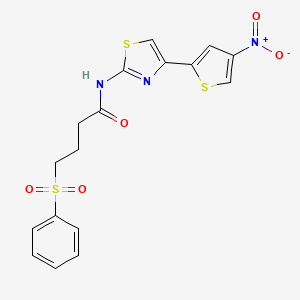
![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2731683.png)
![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2731686.png)
![N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2731687.png)

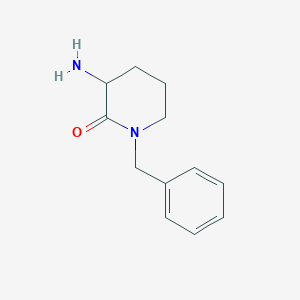
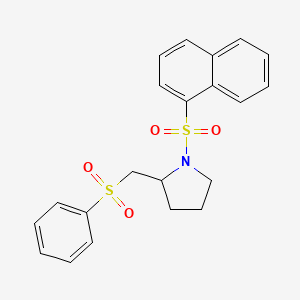

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2731696.png)
![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2731697.png)

